molecular formula C5H4N6O3S B1680616 Riamilovir CAS No. 123606-06-4

Riamilovir

Katalognummer B1680616
CAS-Nummer: 123606-06-4
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .


Molecular Structure Analysis

The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .


Chemical Reactions Analysis

While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .


Physical And Chemical Properties Analysis

Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .

Safety and Hazards

Riamilovir has been found to be a highly effective and well-tolerated drug . It has shown clinical efficacy and a good safety profile in both treatment regimens .

Zukünftige Richtungen

Riamilovir has shown promise in reducing influenza disease severity and associated complications . Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Riamilovir as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19 .

Wirkmechanismus

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of Riamilovir, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Riamilovir primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .

Mode of Action

Riamilovir operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .

Biochemical Pathways

The main biochemical pathway affected by Riamilovir is the synthesis of viral RNA. By inhibiting this process, Riamilovir prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .

Pharmacokinetics

It is noted that the chemical properties of riamilovir provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .

Result of Action

The primary result of Riamilovir’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .

Eigenschaften

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389402
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triazavirin

CAS RN

123606-06-4
Record name Riamilovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIAMILOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir

Q & A

Q1: What is the primary mechanism of action of Riamilovir?

A: Riamilovir is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []

Q2: How does Riamilovir's structure relate to its function as a nucleoside analogue?

A: Being structurally similar to guanine, Riamilovir can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]

Q3: What are the observed downstream effects of Riamilovir treatment on viral infections?

A3: Research indicates that Riamilovir treatment can lead to:

  • Reduced duration of viral shedding. []
  • Faster clearance of the virus from infected tissues, specifically lungs. []
  • Mitigation of clinical symptoms, such as fever and cough. []
  • Reduced severity of pulmonary edema in animal models. []

Q4: What is the molecular formula and weight of Riamilovir?

A: Riamilovir is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]

Q5: Is there any spectroscopic data available for Riamilovir?

A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of Riamilovir labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.

Q6: What in vitro studies have been conducted to investigate Riamilovir's antiviral activity?

A: Riamilovir's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.

Q7: Are there any animal models used to evaluate Riamilovir's efficacy?

A: Yes, Syrian hamsters have been used as an animal model to study Riamilovir's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.

Q8: Has Riamilovir been evaluated in clinical trials? What are the key findings?

A8: Several clinical trials have been conducted, primarily in Russia, investigating Riamilovir's efficacy against influenza and COVID-19. These trials have shown:

  • Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
  • Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
  • Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]

Q9: Have any preclinical studies assessed Riamilovir's safety?

A: Preclinical studies in immature white rats showed no adverse effects of Riamilovir on growth, fertility, hematological parameters, or organ morphology. []

Q10: What is currently known about the pharmacokinetics (PK) of Riamilovir?

A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Riamilovir. Further research is needed to fully characterize its PK properties.

Q11: Have any studies explored the pharmacodynamics (PD) of Riamilovir?

A11: Some studies indicate potential PD effects of Riamilovir:

  • Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
  • Potential antiplatelet activity observed in preclinical studies. [, ]

Q12: Has any research explored the structure-activity relationship (SAR) of Riamilovir?

A: While specific SAR studies on Riamilovir are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.